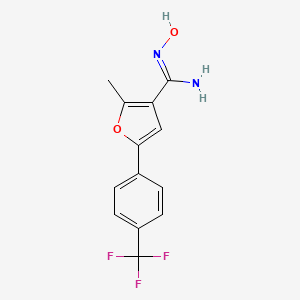

N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine

Description

Properties

IUPAC Name |

N'-hydroxy-2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-7-10(12(17)18-19)6-11(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-6,19H,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQFVBKKGCSZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan ring, followed by the introduction of the trifluoromethyl-phenyl group through a Friedel-Crafts acylation. The hydroxy and carboxamidine groups can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carboxamidine group can be reduced to form an amine.

Substitution: The trifluoromethyl-phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group could yield a furanone derivative, while reduction of the carboxamidine group could yield a furan-3-amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving furan derivatives.

Medicine: Potential therapeutic applications due to its unique chemical properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological processes being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)

A key structural analog is N-Hydroxy-2-methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxamidine; hydrochloride (CAS-associated Ref. 10-F475746 ). This compound replaces the -CF₃ group with -OCF₃ and is formulated as a hydrochloride salt.

Key Differences :

The -OCF₃ variant’s higher molecular weight and hydrochloride formulation suggest enhanced solubility but reduced metabolic stability compared to the -CF₃ parent compound.

Functional Group Modifications: N-Hydroxy vs. Non-Hydroxy Derivatives

Another analog, 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine; hydrochloride (Ref. 10-F475726), lacks the N-hydroxy (-NHOH) group present in the target compound.

Impact of N-Hydroxy Group :

Comparison with Furopyridine Derivatives

- Core Structure : Both feature furan rings and trifluorinated substituents.

- Applications : Furopyridines are often used in kinase inhibitors, whereas the target compound’s carboxamidine group suggests utility in amidase or nitric oxide synthase modulation .

Biological Activity

N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

This compound is characterized by its unique structural features that contribute to its biological activity. Its molecular structure includes a furan ring, hydroxyl group, and a trifluoromethyl phenyl substituent, which are essential for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, similar to other compounds in the furan family that have shown promising anticancer properties.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the inhibitory concentrations () observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 0.77 | |

| HT-29 (Colon cancer) | 1.13 | |

| HepG2 (Liver cancer) | 5.00 | |

| MCF-7 (Breast cancer) | 1.88 |

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer types, particularly at low concentrations.

Case Studies

Several case studies have highlighted the potential of this compound in cancer treatment:

- Inhibition of EGFR : One study demonstrated that this compound effectively inhibited the epidermal growth factor receptor (EGFR) in A549 and HT-29 cell lines, showcasing an of 0.77 µM and 1.13 µM, respectively. This suggests its potential utility in targeting tumors associated with EGFR mutations .

- Comparative Analysis : In a comparative study with standard anticancer agents like gefitinib and erlotinib, this compound exhibited superior efficacy against resistant cell lines, indicating its promise as a next-generation therapeutic agent .

- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, further supporting its role as a potent anticancer agent .

Q & A

Q. What are the key synthetic challenges in preparing N-Hydroxy-2-methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxamidine, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including furan ring formation, trifluoromethylphenyl substitution, and hydroxyl/imidamide functionalization. Key challenges include maintaining regioselectivity during substitution and avoiding side reactions (e.g., oxidation of hydroxyl groups). Methodological solutions:

- Use protecting groups (e.g., silyl ethers) for hydroxyl moieties during reactive steps .

- Optimize reaction temperatures (e.g., 0–5°C for imidamide formation) to suppress byproducts .

- Employ HPLC or LC-MS for real-time monitoring of intermediate purity .

Q. How can the compound’s structural stability under varying pH and temperature conditions be systematically evaluated?

Stability studies should include:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by LC-MS to track decomposition products .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for mass loss profiles .

- Light sensitivity : Expose to UV-Vis radiation (300–800 nm) and monitor structural changes via FTIR or NMR .

Advanced Research Questions

Q. How can contradictory data on the compound’s serotonin receptor binding affinity be resolved across different assays?

Discrepancies may arise from assay-specific conditions (e.g., cell lines, radioligand concentrations). Resolution strategies:

- Perform orthogonal assays : Compare results from radioligand binding (e.g., 5-HT2B receptor) with functional assays (e.g., calcium flux or cAMP modulation) .

- Use structure-activity relationship (SAR) studies to correlate trifluoromethylphenyl substitution patterns with receptor selectivity .

- Validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and affinity differences .

Q. What experimental designs are optimal for elucidating the compound’s off-target effects in complex biological systems?

- Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry to identify non-target protein interactions .

- Transcriptomic analysis : Treat model cell lines (e.g., HEK293) and perform RNA-seq to detect differentially expressed genes linked to unintended pathways .

- In vivo toxicokinetics : Administer the compound to rodent models and analyze plasma/tissue samples for metabolites via UPLC-QTOF-MS .

Methodological Considerations for Comparative Studies

Q. How does the trifluoromethyl group influence biological activity compared to chloro or methoxy analogs?

- Pharmacodynamic comparison : Test analogs in receptor binding assays (e.g., 5-HT2B) to quantify IC50 shifts. Example

| Substituent | 5-HT2B IC50 (nM) | Selectivity Ratio (5-HT2B/5-HT2A) |

|---|---|---|

| -CF3 | 12.5 ± 1.8 | 8.7 |

| -Cl | 45.2 ± 3.4 | 3.2 |

| -OCH3 | 89.6 ± 5.1 | 1.9 |

Source: Adapted from and .

- Computational analysis : Compare electrostatic potential maps (Gaussian 09) to explain enhanced lipophilicity and target engagement with -CF3 .

Q. What strategies mitigate solubility limitations in in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain compound stability .

- Nanoformulation : Prepare liposomal or cyclodextrin complexes to enhance aqueous dispersion .

- pH adjustment : Solubilize in PBS (pH 7.4) with 0.01% Tween-80 for cell-based assays .

Data Interpretation and Validation

Q. How should researchers validate conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?

- Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) across models .

- Microenvironmental factors : Replicate 3D matrix conditions (e.g., Matrigel) in 2D cultures to isolate nutrient/oxygen gradient effects .

- Multi-omics integration : Correlate cytotoxicity with metabolomic shifts (e.g., lactate/pyruvate ratios) using LC-MS .

Q. What analytical techniques resolve ambiguities in metabolite identification during pharmacokinetic studies?

- High-resolution mass spectrometry (HRMS) : Accurately assign molecular formulas to metabolites (mass error < 5 ppm) .

- NMR-based structural elucidation : Use 2D NMR (e.g., HSQC, HMBC) to confirm hydroxylation or glucuronidation sites .

- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via MS/MS fragmentation .

Advanced Structural and Functional Analysis

Q. How can the hydroxyl and imidamide groups be strategically modified to enhance target engagement without compromising stability?

- Hydroxyl group modifications : Replace with bioisosteres (e.g., methoxy or fluorine) to reduce oxidative degradation while retaining hydrogen-bonding capacity .

- Imidamide derivatization : Introduce electron-withdrawing groups (e.g., -NO2) to enhance π-π stacking with receptor aromatic residues .

- Prodrug design : Mask hydroxyl groups as esters to improve membrane permeability, with enzymatic cleavage in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.